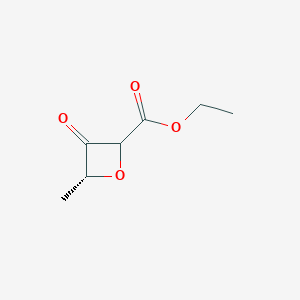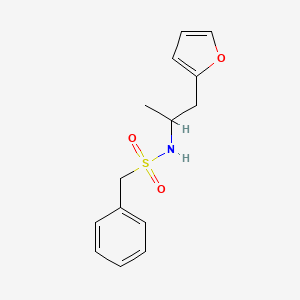
5-Chloro-2-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6ClFN2O . It has a molecular weight of 188.588 . This compound is used in the field of life science and is considered a chemical building block .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with chlorine and fluorine atoms . The exact positions of these substituents on the benzene ring and their interactions with the hydrazide group could be further analyzed using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability might need to be determined experimentally.Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Chloro-2-fluorobenzohydrazide serves as a precursor in the synthesis of various heterocyclic compounds, crucial for drug discovery and development. For instance, its use in synthesizing benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides highlights its versatility. These heterocycles are significant in the pharmaceutical industry for their therapeutic properties, including antiviral, antibacterial, and anticancer activities (Soňa Křupková et al., 2013).
Antimicrobial and Antifungal Agents
Compounds derived from this compound have shown promising antimicrobial and antifungal activities. Research has demonstrated that derivatives synthesized from this chemical exhibit good efficacy against pathogens such as Herpes simplex virus type 1 (HSV-1) and various bacterial strains. This highlights its potential application in developing new antimicrobial agents with significant clinical benefits (K. Dawood et al., 2011).
Environmental Monitoring
This compound derivatives have been utilized in environmental monitoring, specifically in detecting and quantifying hazardous substances. For example, their application in the determination of 5-fluorouracil (5-FU) in environmental samples underscores their importance in assessing the exposure risks of antineoplastic drugs, ensuring safety in healthcare settings (G. Micoli et al., 2001).
Agricultural Applications
The synthesis of novel oxadiazole derivatives containing this compound has shown potential in agricultural applications, particularly as insecticides and antifungal agents. These compounds exhibit significant insecticidal activities against crop pests and possess antifungal properties that could protect crops from fungal infections, demonstrating their potential in developing new agricultural chemicals (T. Mohan et al., 2004).
Anticancer Research
Derivatives of this compound have been investigated for their anticancer properties. The synthesis of new compounds targeting various cancer cell lines indicates its role in the design and development of novel anticancer agents. These studies contribute to the expanding library of compounds with potential therapeutic applications in oncology (B. N. P. Kumar et al., 2013).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-fluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKIJZHORXKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone N-(2,4-dinitrophenyl)hydrazone](/img/structure/B2671116.png)
amine](/img/structure/B2671117.png)
![2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2671118.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2671121.png)
![2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2671123.png)
![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)




![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2671136.png)
![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)
